4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

Medicinal Chemistry Scaffold Selection Kinase Inhibitor Design

4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine is the validated heterocyclic template for potassium-competitive acid blocker (P-CAB) development, with SAR studies reporting H+/K+ ATPase IC50 values of 28-29 nM. The 4-chloro substituent serves as a synthetic handle for palladium-mediated cross-coupling, while the 7-methyl group modulates steric and electronic properties. This 6-azaindole scaffold is also established in kinase inhibitor programs targeting Cdc7, CHK1/CHK2, and CDK families, and is a key intermediate for Osimertinib analog synthesis. Procure this high-purity building block for focused library construction and lead optimization.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 1416439-35-4
Cat. No. B1469737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine
CAS1416439-35-4
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCC1=NC=C(C2=C1NC=C2)Cl
InChIInChI=1S/C8H7ClN2/c1-5-8-6(2-3-10-8)7(9)4-11-5/h2-4,10H,1H3
InChIKeyYNYMGYDEMOWCTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1416439-35-4): Procurement-Relevant Baseline and Classification


4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1416439-35-4; C₈H₇ClN₂; MW 166.61) is a halogenated heterocyclic building block in the 6-azaindole class . This scaffold serves as a key intermediate for preparing kinase inhibitors, acid pump antagonists, and Osimertinib analogs [1], with the 4-chloro substituent providing a site for cross-coupling diversification and the 7-methyl group modulating steric and electronic properties [2].

4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (1416439-35-4): Why In-Class Analogs Are Not Interchangeable


The pyrrolopyridine scaffold exists in multiple regioisomeric forms ([2,3-c], [3,2-c], [2,3-b], etc.) that exhibit fundamentally different physicochemical and biological profiles. The 4-chloro-7-methyl substitution pattern on the [2,3-c] framework confers distinct electronic properties (InChIKey YNYMGYDEMOWCTD-UHFFFAOYSA-N) that differ from the [3,2-c] isomer (CAS 1082040-95-6) . Generic substitution with unsubstituted 7-methyl-1H-pyrrolo[2,3-c]pyridine (lacking the 4-chloro handle) eliminates the capacity for palladium-catalyzed cross-coupling diversification [1]. Furthermore, the [2,3-c] regioisomer has been specifically identified as the preferred template for potassium-competitive acid blocker development following systematic comparison of heterocyclic templates [2].

4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine: Quantitative Differentiation Evidence for Procurement Decisions


Regioisomeric Differentiation: [2,3-c] vs. [3,2-c] Pyrrolopyridine Scaffolds

The target compound (CAS 1416439-35-4) belongs to the [2,3-c] regioisomer series, which has been systematically evaluated against alternative templates. The [2,3-c] pyrrolopyridine scaffold was identified as offering superior starting potency in potassium-competitive acid blocker development compared to other basic heterocyclic templates [1]. This scaffold selection directly influences downstream lead optimization efficiency and final candidate developability [2].

Medicinal Chemistry Scaffold Selection Kinase Inhibitor Design

Synthetic Utility Differentiation: 4-Chloro Substituent as Cross-Coupling Handle

The 4-chloro substituent serves as a critical synthetic handle enabling Pd(II)-mediated cross-coupling and subsequent base-induced heteroannulation for regioselective synthesis of elaborated pyrrolopyridines [1]. In contrast, the unsubstituted analog 7-methyl-1H-pyrrolo[2,3-c]pyridine lacks this handle, requiring additional functionalization steps that reduce synthetic efficiency. Similarly, the 3-nitro analog (7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine) carries a different functional group requiring distinct reaction conditions .

Synthetic Chemistry Cross-Coupling Palladium Catalysis

Procurement-Specific Differentiation: Vendor Purity and Availability Metrics

Commercial availability and purity specifications are critical procurement decision factors. The target compound (CAS 1416439-35-4) is available from Fluorochem at 95% purity in 250 mg and 1 g quantities, with pricing approximately 10,560 CNY per 250 mg and 26,400 CNY per 1 g . Alternative vendors including MolCore offer NLT 98% purity with ISO certification for pharmaceutical R&D and quality control applications . The [3,2-c] isomer (CAS 1082040-95-6) is available from Bidepharm at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Chemical Procurement Building Blocks Supply Chain

Application-Specific Scaffold Validation: The [2,3-c] Core in Acid Pump Antagonists

The [2,3-c] pyrrolopyridine scaffold has been systematically optimized to yield potent acid pump antagonists (APAs) with H+/K+ ATPase inhibitory activity in the nanomolar range. In a structure-activity relationship study of 1H-pyrrolo[2,3-c]pyridines, compounds 14f and 14g achieved IC50 values of 28 nM and 29 nM, respectively, against H+/K+ ATPase isolated from hog gastric mucosa [1]. This class-level potency establishes the [2,3-c] scaffold as a validated starting point for APA development. Modifications at N1, C5, and C7 positions further enabled improvement of developability properties while maintaining potency [2].

Acid Pump Antagonists H+/K+ ATPase Gastric Disorders

4-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (1416439-35-4): Evidence-Based Procurement and Application Scenarios


Acid Pump Antagonist (P-CAB) Lead Optimization Programs

Procure this [2,3-c] scaffold building block for constructing focused libraries of potassium-competitive acid blockers. The [2,3-c] regioisomer has been validated as the preferred heterocyclic template following systematic comparison of alternative ring systems, and SAR studies on this scaffold have yielded compounds with H+/K+ ATPase IC50 values of 28-29 nM [1]. The 4-chloro substituent enables diversification at the C4 position for exploring additional substitution vectors during lead optimization.

Kinase Inhibitor Scaffold Diversification and Fragment-Based Drug Discovery

Use this 6-azaindole building block as a core scaffold for generating kinase inhibitor libraries, particularly for targets such as Cdc7, CHK1/CHK2, and CDK family kinases where pyrrolo[2,3-c]pyridines have established binding modes [1]. The 4-chloro position serves as a synthetic handle for introducing diverse substituents via Pd-mediated cross-coupling, enabling rapid exploration of kinase inhibitor chemical space [2].

Osimertinib Analog Synthesis and EGFR Inhibitor Development

Deploy this intermediate for constructing Osimertinib analogs as described in recent academic synthetic studies [1]. The pyrrolo[2,3-c]pyridine core serves as a suitably substituted intermediate in the preparation pathway, with the 4-chloro and 7-methyl substitution pattern providing the required substitution pattern for further elaboration toward EGFR-targeting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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